

comparative study of transport properties of 10-deazaaminopterin analogues

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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

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A comparative analysis of the transport properties of 10-deazaaminopterin analogues reveals significant differences in their interactions with various cellular uptake systems, which in turn influences their therapeutic efficacy. These analogues, designed as antifolates, primarily enter cells through the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[1][2][3] Modifications at the 10-position of the deazaaminopterin scaffold have been shown to substantially alter transport kinetics, leading to improved tumor cell accumulation and therapeutic indices compared to the parent compounds and methotrexate (MTX).[4][5]

Comparative Transport Kinetics

The primary advantage of many 10-deazaaminopterin analogues lies in their enhanced transport efficiency in tumor cells compared to normal tissues.[5][6] Structural modifications, particularly alkyl substitutions at the C10 position, have a pronounced effect on the influx kinetics mediated by the reduced folate carrier.

For instance, analogues such as **10-methyl-10-deazaaminopterin** and 10-ethyl-10-deazaaminopterin (Edatrexate) exhibit a significantly lower influx Michaelis constant (K_m) in various tumor cell lines, including L1210, Ehrlich, and S180 cells, when compared to methotrexate.[5] A lower K_m value indicates a higher binding affinity for the transporter. While the maximum transport velocity (V_{max}) for these analogues is often similar to that of methotrexate, their higher affinity results in more efficient uptake, especially at low extracellular drug concentrations.[5]

In contrast, these same C10 alkyl substitutions tend to reduce the influx potential in normal tissues like intestinal epithelial cells, suggesting a basis for their improved therapeutic index.[4]
[5] 10-propargyl-10-deazaaminopterin (PDX) is noted as a particularly efficient substrate for RFC-1 mediated transport, which contributes to its enhanced cytotoxicity and antitumor effects.
[7][8]

Below is a summary of the comparative transport properties of key 10-deazaaminopterin analogues.

Analogue	Cell Line	Transporter	Influx Km (vs. MTX)	Influx Vmax (vs. MTX)	Key Finding
10-deazaaminopterin	L1210, Ehrlich, S180	RFC	4- to 14-fold lower	Similar	Higher affinity than MTX in tumor cells. [5]
10-methyl-10-deazaaminopterin	L1210, Ehrlich, S180	RFC	4- to 14-fold lower	Similar	Higher affinity than MTX in tumor cells. [5]
10-ethyl-10-deazaaminopterin (Edatrexate)	L1210, Ehrlich, S180	RFC	4- to 14-fold lower	Similar	More effectively transported than MTX in most tumor cells. [5] [6]
10,10-dimethyl-10-deazaaminopterin	L1210, Ehrlich, S180	RFC	4- to 14-fold lower	Similar	Less toxic, possibly due to enhanced clearance. [4] [5]
10-propargyl-10-deazaaminopterin (PDX)	CCRF-CEM	RFC-1	Not specified	More effective permeant	Most efficient permeant for RFC-1 internalization among tested analogues. [7] [8]
9-methyl-10-deazaaminopterin	L1210	Not specified	Similar to MTX	Not specified	Transport parameters were similar to MTX despite higher

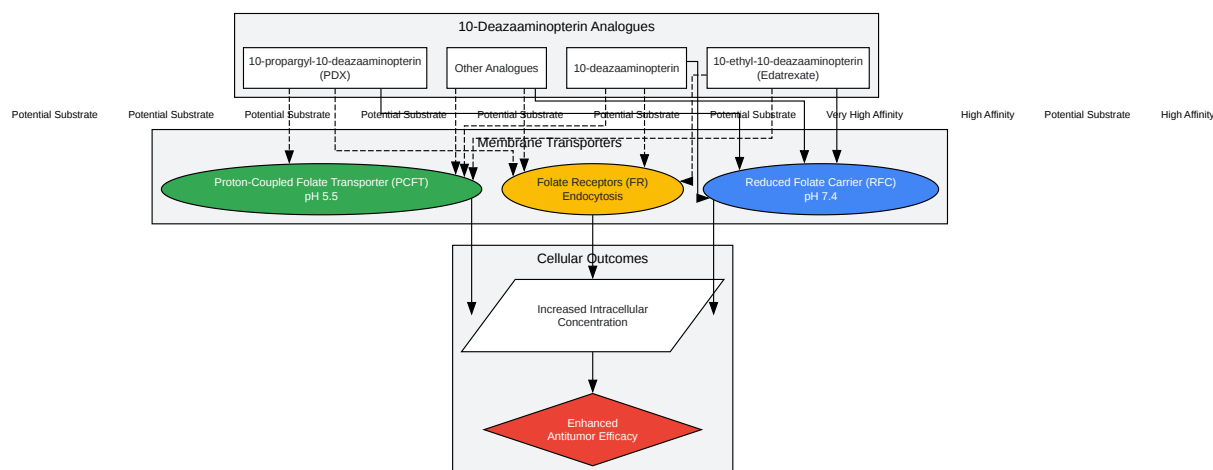
cytotoxicity in
L1210 cells.

[9]

Signaling Pathways and Transport Mechanisms

The transport of 10-deazaaminopterin analogues into mammalian cells is primarily mediated by three distinct systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FR). Each system has unique characteristics that influence drug uptake.

- **Reduced Folate Carrier (RFC):** This is the major transporter for folates in most mammalian cells and tissues, functioning optimally at a neutral pH of 7.4.[2][10] It operates as an anion exchanger, facilitating the uptake of reduced folates and antifolate drugs like methotrexate and its 10-deaza analogues.[11] The enhanced efficacy of many 10-deaza analogues is directly linked to their improved interaction with RFC, characterized by a higher binding affinity (lower K_m) compared to methotrexate.[5]
- **Proton-Coupled Folate Transporter (PCFT):** PCFT is a high-affinity transporter that functions optimally in acidic environments (pH 5.5-5.8).[1][12][13] This makes it particularly relevant for folate absorption in the proximal small intestine and potentially for drug delivery to the acidic microenvironment of solid tumors.[3][14] While RFC has a low affinity for folic acid, PCFT transports it efficiently.[13] Antifolates designed to be specific substrates for PCFT are being developed to target tumors selectively.[3]
- **Folate Receptors (FR α and FR β):** These are high-affinity receptors that mediate folate and antifolate uptake via endocytosis.[1] FR α is often overexpressed in various cancers, including ovarian cancer, while its expression in normal tissues is limited, making it an attractive target for cancer therapy.[15] The transport process mediated by FRs is fundamentally different from the facilitative diffusion of RFC, showing distinct energy, ion, and pH dependencies.[16]



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Transport pathways for 10-deazaaminopterin analogues.

Experimental Protocols

The characterization of the transport properties of 10-deazaaminopterin analogues involves a series of in vitro and in vivo experiments. These protocols are designed to quantify drug uptake, determine kinetic parameters, and assess cytotoxic effects.

1. In Vitro Drug Transport Assay

This is a common method to measure the uptake of a drug into cultured cells.

- **Cell Culture:** Tumor cell lines (e.g., L1210, CCRF-CEM, S180) are cultured in an appropriate medium until they reach a desired confluency.[\[17\]](#) For assays involving specific transporters, cells overexpressing the transporter of interest may be used.[\[17\]](#)[\[18\]](#)
- **Incubation:** The cells are harvested, washed, and resuspended in a buffer. A radiolabeled version of the drug analogue (or a competitive substrate like $[3H]$ methotrexate) is added to the cell suspension.[\[19\]](#) The incubation is carried out at 37°C for various time points to measure the initial rate of uptake.
- **Termination of Uptake:** The uptake process is stopped by adding an ice-cold buffer, followed by rapid washing to remove the extracellular drug.
- **Quantification:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. This measurement is used to calculate the rate of drug influx.
- **Kinetic Analysis:** The experiment is repeated with varying concentrations of the drug analogue to determine the K_m and V_{max} of the transport process. This involves plotting the initial uptake rates against substrate concentration and fitting the data to the Michaelis-Menten equation.[\[16\]](#)

2. Competitive Inhibition Assay

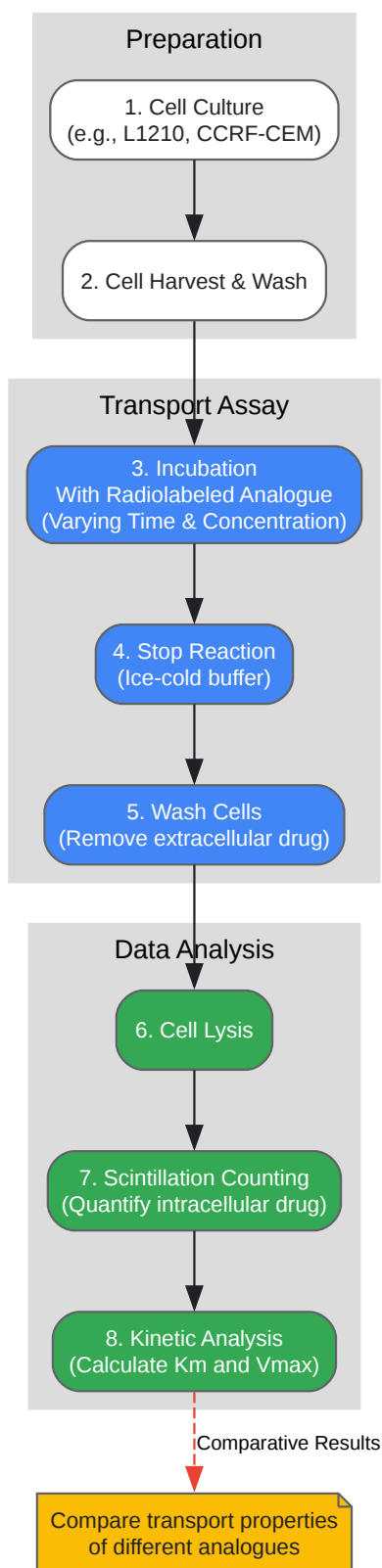
This assay is used to determine the affinity of a non-labeled analogue for a transporter by measuring its ability to inhibit the transport of a known radiolabeled substrate.

- **Protocol:** The experimental setup is similar to the in vitro transport assay. Cultured cells are incubated with a fixed concentration of a radiolabeled substrate (e.g., $[3H]$ methotrexate) in the presence of varying concentrations of the unlabeled 10-deazaaminopterin analogue.
- **Data Analysis:** The concentration of the analogue that inhibits 50% of the radiolabeled substrate transport (IC_{50}) is determined. This value can be used to calculate the inhibitory constant (K_i), which reflects the binding affinity of the analogue for the transporter.

3. Cell Growth Inhibition Assay

This assay assesses the overall cytotoxic effect of the drug, which is an indirect measure of its transport and intracellular activity.

- Protocol: Tumor cells are seeded in multi-well plates and exposed to a range of concentrations of the 10-deazaaminopterin analogue for a defined period (e.g., 3-hour pulse exposure).[8]
- Assessment: After the exposure, the drug is removed, and the cells are allowed to grow for a further period. Cell viability is then assessed using methods like MTT assay or by direct cell counting.
- Data Analysis: The IC50 value, the drug concentration that causes 50% inhibition of cell growth, is determined. Lower IC50 values indicate higher potency.[20]



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Workflow for in vitro transport kinetics studies.

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